molecular formula C7H4FNO2 B1316969 6-Fluoro-1,3-benzoxazol-2(3H)-one CAS No. 2923-94-6

6-Fluoro-1,3-benzoxazol-2(3H)-one

Cat. No. B1316969
Key on ui cas rn: 2923-94-6
M. Wt: 153.11 g/mol
InChI Key: XFHJMCQRLBZIDO-UHFFFAOYSA-N
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Patent
US05232899

Procedure details

2-amino-5-fluorophenol [4.0 grams (g) (0.03 moles) (M)] was dissolved in 40.0 ml pyridine. The mixture was cooled with an ice bath while triphosgene [3.5 g (0.03 M)] was added. The mixture was heated to 60° C. for 3.0 hours. Thin layer chromatography showed that some of the starting phenol was still present. The mixture was then cooled; triphosgene [0.35 g 0.003 M)] was added and heated to reflux for 4.0 hours. The mixture was cooled, methylene chloride and 10% hydrogen chloride solution was added and stirred to room temperature.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
( M )
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].Cl[C:11](Cl)([O:13]C(=O)OC(Cl)(Cl)Cl)Cl.C1(O)C=CC=CC=1.Cl>N1C=CC=CC=1.C(Cl)Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:11](=[O:13])[O:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)F)O
Name
( M )
Quantity
0.03 mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.0 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled

Outcomes

Product
Name
Type
Smiles
FC1=CC2=C(NC(O2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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